molecular formula C7H4ClN3O B7885298 CID 10749921

CID 10749921

Cat. No. B7885298
M. Wt: 181.58 g/mol
InChI Key: BBPUOYYUBFLNML-UHFFFAOYSA-N
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Description

CID 10749921 is identified as Sodium Nitrite . It is a chemical compound with the molecular formula NNaO2 and a molecular weight of 69.00 g/mol . It is often used for analysis in scientific research . The compound is also known by several synonyms including sodium nitrite, nitrous acid, sodium salt, sodiumnitrite, erinitrit, filmerine, natrium nitrit, nitrito sodico, anti-rust, nitrite, sodium, diazotizing salts .


Molecular Structure Analysis

The molecular structure of Sodium Nitrite (CID 10749921) can be represented by the SMILES notation as [Na+].[O-]N=O . This indicates that the compound consists of a sodium ion (Na+) and a nitrite ion (O-N=O) .


Physical And Chemical Properties Analysis

Sodium Nitrite (CID 10749921) appears as a yellow crystalline powder or crystals . It has an assay percent range of 97+% and decomposes at temperatures greater than 320°C . The linear formula for Sodium Nitrite is NaNO2 .

Safety and Hazards

Sodium Nitrite (CID 10749921) is classified as an oxidising solid, acute toxicity category 3, serious eye damage/eye irritation category 2, and acute aquatic acute 1 . It may intensify fire due to its oxidising properties. It is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPUOYYUBFLNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CN=C1Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10749921

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